molecular formula C21H26N2OS3 B3570922 2-(piperidin-1-yl)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(piperidin-1-yl)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B3570922
M. Wt: 418.6 g/mol
InChI Key: WHPCVWJKCRXIDC-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a useful research compound. Its molecular formula is C21H26N2OS3 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,7,8-tetramethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is 418.12072698 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-1-yl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS3/c1-13-10-15-16(11-14(13)2)23(17(24)12-22-8-6-5-7-9-22)21(3,4)19-18(15)20(25)27-26-19/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPCVWJKCRXIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(piperidin-1-yl)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone (CAS No. 852228-08-1) is a member of the dithioloquinoline family, known for its diverse biological activities. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A piperidine moiety
  • A dithioloquinoline framework
  • A thioxo group

This unique arrangement contributes to its biological properties.

Biological Activity Overview

Research indicates that derivatives of dithioloquinoline compounds exhibit various biological activities including:

  • Antitumor Activity : Some derivatives have shown significant antitumor effects through inhibition of specific kinases involved in cancer progression.
  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain derivatives demonstrate anti-inflammatory properties comparable to established drugs like indomethacin.

Antitumor Activity

A study utilized molecular modeling and computer screening to assess the antitumor potential of dithioloquinoline derivatives. The findings revealed that several compounds exhibited over 85% inhibition against various human kinases involved in cancer signaling pathways. Notably:

  • Compounds were tested against kinases such as NPM1-ALK and EGFR.
  • The IC50 values were determined using ELISA assays.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against a range of pathogens:

  • Bacterial Strains : It showed activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (0.78 - 3.125 μg/mL).
  • Fungal Strains : The antifungal activity surpassed that of standard treatments like ketoconazole.

Anti-inflammatory Effects

In assessing anti-inflammatory properties:

  • The compound's efficacy was compared to indomethacin in various assays.
  • Results indicated that certain derivatives possessed comparable or superior anti-inflammatory effects.

Data Tables

Biological ActivityTest Organism/TargetResult
AntitumorHuman Kinases>85% inhibition
AntimicrobialMRSA0.78 - 3.125 μg/mL
AntifungalVarious strainsSuperior to ketoconazole
Anti-inflammatoryIn vitro modelsComparable to indomethacin

Case Study 1: Antitumor Screening

In a recent study published in PMC9268448, several dithioloquinoline derivatives were synthesized and screened for their antitumor activity. The leading compounds demonstrated significant inhibition of cancer cell proliferation through targeted kinase inhibition.

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial potential of the compound against resistant bacterial strains. The results indicated strong bactericidal properties, making it a candidate for further development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(piperidin-1-yl)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(piperidin-1-yl)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.